Antineoplastic agent. Active in ovarian cancer, lymphomas, bronchogenic carcinoma, and carcinoma of the breast.
Altretamine is an antineoplastic agent with antiproliferative activity. It induces cytotoxicity in an ovarian cancer cell line when used at a concentration of 10 μg/ml, with radiolabeled thymidine uptake equal to 102 and 75% of controls after 48 and 120 hours, respectively. Altretamine (100 μg/ml) reduces colony survival in A204 human rhabdomyosarcoma cells in an NADP-dependent manner in the presence of an S-9 hepatic activating mixture. In vivo, altretamine (150 mg/kg) reduces tumor growth in a mouse model of M5076 murine reticulum cell sarcoma. Altretamine (0.5 mM) inhibits glutathione peroxidase 4 (GPX4) and induces accumulation of lipid-reactive oxygen species (ROS) in U-2932 cells without depleting glutathione (GSH) levels, suggesting it is a class II ferroptosis-inducing compound (FIN). It also acts as a chemosterilant in houseflies, preventing hatching and pupation in male and female houseflies when used at a concentration of 0.05%.5 Formulations of altretamine have been used in the treatment of various cancers.
2,4,6-Tris(dimethylamino)-1,3,5-triazine exhibits antitumor activity.
Altretamine, also known as hexalen or hexastat, belongs to the class of organic compounds known as dialkylarylamines. These are aliphatic aromatic amines in which the amino group is linked to two aliphatic chains and one aromatic group. Altretamine is a drug which is used for use as a single agent in the palliative treatment of patients with persistent or recurrent ovarian cancer following first-line therapy with a cisplatin and/or alkylating agent-based combination. Altretamine exists as a solid, slightly soluble (in water), and a very strong basic compound (based on its pKa). Altretamine has been detected in multiple biofluids, such as urine and blood. Within the cell, altretamine is primarily located in the cytoplasm. This unique structure is believed to damage tumor cells through the production of the weakly alkylating species formaldehyde, a product of CYP450-mediated N-demethylation. Administered orally, altretamine is extensively metabolized on first pass, producing primarily mono- and didemethylated metabolites. Additional demethylation reactions occur in tumor cells, releasing formaldehyde in situ before the drug is excreted in the urine. The carbinolamine (methylol) intermediates of CYP450-mediated metabolism also can generate electrophilic iminium species that are capable of reacting covalently with DNA guanine and cytosine residues as well as protein. Iminium-mediated DNA cross-linking and DNA-protein interstrand cross-linking, mediated through both the iminium intermediate and formaldehyde, have been demonstrated, although the significance of DNA cross-linking on altretamine antitumor activity is uncertain.